
1,4-Dibromonaphthalene
Overview
Description
1,4-Dibromonaphthalene: is an organic compound with the molecular formula C₁₀H₆Br₂ . It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its crystalline structure and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromonaphthalene can be synthesized through the bromination of 1-bromonaphthalene. The reaction involves treating 1-bromonaphthalene with bromine in dichloromethane at -30°C, resulting in a high yield of this compound . Another method involves using 1,3-dialkylimidazolium and pyridinium ionic liquids as catalysts in an aqueous solution, which is considered an environment-friendly approach .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the bromination of naphthalene or its derivatives using bromine or other brominating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, phenols, or thiols.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or phenoxide in polar aprotic solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1,4-diaminonaphthalene, 1,4-dihydroxynaphthalene, or 1,4-dithiolanaphthalene can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Reduction Products: Reduction can yield partially or fully dehalogenated naphthalene derivatives.
Scientific Research Applications
Key Spectroscopic Data
- Infrared (IR) Spectroscopy : Distinct bands for C-H stretching vibrations and C-Br stretching vibrations.
- Raman Spectroscopy : Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Signals revealing the electronic environment of hydrogen and carbon atoms within the molecule.
Scientific Research Applications
1,4-Dibromonaphthalene is utilized in various scientific domains:
Organic Synthesis
- Building Block : It serves as a crucial intermediate in synthesizing functional materials such as polymers and coordination complexes. Its structure allows for facile reactions leading to various derivatives .
- Antifungal Agents : Derivatives like 2,3-dibromonaphthalene-1,4-dione exhibit potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL. The mechanism involves disrupting fungal membrane permeability.
- Cytotoxicity : Research indicates that dibromonaphthalene derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Material Science
- Organic Electronic Devices : DBN is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic materials due to its ambipolar properties and thermal stability .
- Phosphorescent Materials : It acts as a triplet excitation acceptor, enhancing phosphorescent properties in various applications .
Case Study 1: Antifungal Efficacy
A study demonstrated that naphthoquinone derivatives derived from this compound exhibited varying degrees of antifungal activity against multiple fungal strains. The structural variations significantly influenced their efficacy, highlighting the importance of chemical modifications for enhanced biological activity.
Case Study 2: Cancer Research
Investigations into the cytotoxic effects of dibromonaphthalenes revealed their potential in cancer treatment. Specific derivatives were shown to effectively induce apoptosis in certain cancer cell lines, paving the way for further research into their therapeutic applications.
Applications Summary Table
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Organic Synthesis | Building block for polymers and coordination complexes | Facilitates synthesis of complex organic compounds |
Biological Activity | Antifungal agents | Effective against Candida albicans with low MIC values |
Material Science | OLEDs and organic photovoltaics | Exhibits ambipolar properties and high thermal stability |
Phosphorescent Materials | Triplet excitation acceptor | Enhances phosphorescent properties |
Mechanism of Action
The mechanism of action of 1,4-dibromonaphthalene involves its ability to participate in various chemical reactions due to the presence of bromine atoms, which are good leaving groups. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 1,3-Dibromonaphthalene
- 1,5-Dibromonaphthalene
- 2,3-Dibromonaphthalene
Comparison: 1,4-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 1,3-dibromonaphthalene and 1,5-dibromonaphthalene have different substitution patterns, leading to variations in their chemical behavior and applications .
Biological Activity
1,4-Dibromonaphthalene (DBN) is an aromatic compound with significant biological activity, particularly in antifungal and cytotoxic contexts. This article explores its biological properties, mechanisms of action, and implications for therapeutic use, drawing from diverse scientific studies and findings.
This compound is synthesized primarily through the bromination of naphthalene or its derivatives. The regioselectivity of bromination can be influenced by various factors including temperature and the presence of catalysts. For instance, high yields of this compound have been achieved under controlled conditions using bromine in dichloromethane at low temperatures .
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound derivatives, particularly 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ). This compound demonstrated potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 µg/mL . The mechanism involves disrupting fungal membrane permeability, leading to increased leakage of cellular components.
Table 1: Antifungal Activity of 2,3-DBNQ
Organism | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Candida albicans | 1.56 - 6.25 | Disruption of membrane permeability |
Aspergillus niger | Not specified | Potentially similar to C. albicans |
Cytotoxicity
While exhibiting antifungal properties, this compound also presents cytotoxic effects on human cells. In MRC-5 fibroblast cell lines, the IC50 value was determined to be 15.44 µM . This indicates a need for caution in therapeutic applications due to potential toxicity.
Table 2: Cytotoxic Effects on Human Cell Lines
Cell Line | IC50 (µM) |
---|---|
MRC-5 | 15.44 |
The primary mechanism by which 2,3-DBNQ exerts its antifungal effects appears to be through the disruption of fungal cell membranes rather than targeting cell wall integrity. Sorbitol protection assays indicated that the MIC remained unchanged in the presence of sorbitol, suggesting that the compound does not interfere with cell wall synthesis .
Case Studies and Research Findings
Several studies have examined the biological activity of dibromonaphthalene derivatives:
- Antifungal Efficacy : A study demonstrated that naphthoquinone derivatives exhibit varying degrees of antifungal activity against multiple strains of fungi. The efficacy was linked to structural variations in the compounds .
- Cytotoxicity in Cancer Research : Research into the cytotoxic effects of dibromonaphthalenes has indicated potential applications in cancer treatment due to their ability to induce apoptosis in specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1,4-Dibromonaphthalene with high regioselectivity?
- Methodological Answer : High regioselectivity (91% yield) is achieved using Synclyst 13 as a catalyst under bromination conditions, while montmorillonite KSF clay produces a mixture of 1,4- and 1,5-dibromonaphthalene isomers . Purification via crystallization improves isomer separation, yielding 40% pure 1,5-dibromonaphthalene . Key parameters include stoichiometric control of Br₂ (1-2 equivalents) and reaction temperature (optimized at 50–70°C) to minimize polybromination .
Q. How can researchers confirm the molecular structure and purity of synthesized this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, with unit cell parameters a = 5.0928 Å, b = 11.932 Å, c = 15.779 Å, and hydrogen-bond geometry (C–H···O interactions at 2.68–2.82 Å) . Purity is validated via GC-MS (>97% by GC) and melting point analysis (80–82°C) . Solid-state NMR and IR spectroscopy further corroborate functional group integrity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) due to its irritant properties (R36/37/38) . Store in sealed containers at room temperature, away from oxidizers and acids . Work under fume hoods to avoid inhalation (vapor pressure: 0–93.326 Pa at 25°C) and dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How do different bromination catalysts influence product distribution in naphthalene polybromination reactions?
- Methodological Answer : Synclyst 13 favors this compound (91% yield), while montmorillonite KSF clay yields mixtures (e.g., 1,4- and 1,5-isomers) due to differences in Br₂ activation and steric effects . For polybromination, excess Br₂ (3–4 equivalents) over montmorillonite KSF produces tri-/tetra-bromonaphthalenes, which can undergo proto-debromination with BuLi to synthesize linear derivatives like 2,6-dibromonaphthalene .
Q. What analytical challenges arise when detecting trace levels of this compound in environmental samples?
- Methodological Answer : Low water solubility (347.9 µg/L at 25°C) and matrix interference complicate detection . Use SPE (solid-phase extraction) with C18 cartridges and analyze via GC-ECD or HPLC-MS/MS (LOQ <1 ppb) . Cross-validate with isotope dilution for accuracy in complex matrices like soil or biota .
Q. What methodologies exist for computational modeling of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, correlating with experimental UV-vis spectra (λmax ≈ 290 nm) . Molecular dynamics simulations assess π-π stacking behavior in crystal lattices, validated against SC-XRD data .
Q. Data Contradiction Analysis
- Catalyst Selectivity : Synclyst 13’s high selectivity for this compound contrasts with montmorillonite KSF’s mixed outputs, suggesting pore size and Br₂ diffusion kinetics as critical variables. Researchers must optimize catalyst loading (10–20 wt%) and reaction time (2–4 hrs) to reconcile discrepancies .
- Environmental Persistence : While this compound’s low solubility suggests limited mobility, its detection in biota () implies bioaccumulation potential. Discrepancies highlight the need for site-specific half-life studies under varying pH and microbial activity .
Properties
IUPAC Name |
1,4-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGUDZMIAZLJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058893 | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-53-4 | |
Record name | 1,4-Dibromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.